Ammonium-15N bromide
Overview
Description
Ammonium-15N bromide is a chemical compound that consists of azane (ammonia) and hydrobromic acid. Azane, also known as ammonia, is a simple compound with the formula NH₃. It is a colorless gas with a pungent odor and is highly soluble in water. Hydrobromic acid is a strong acid formed by dissolving bromine in water. The combination of these two compounds results in azane;hydrobromide, which has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium-15N bromide can be synthesized through the direct reaction of ammonia with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the complete formation of the desired product. The reaction can be represented as follows:
NH3+HBr→NH4Br
This reaction is exothermic and should be conducted in a well-ventilated area to avoid the accumulation of ammonia gas.
Industrial Production Methods
In industrial settings, azane;hydrobromide is produced by passing ammonia gas through a solution of hydrobromic acid. The resulting ammonium bromide is then purified through crystallization and drying processes. This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium-15N bromide undergoes various chemical reactions, including:
Oxidation: Ammonium bromide can be oxidized to form nitrogen gas and bromine gas.
Reduction: It can be reduced to form ammonia and hydrogen bromide.
Substitution: Ammonium bromide can participate in substitution reactions where the bromide ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions are typically carried out in aqueous solutions with various anions like chloride (Cl⁻) or sulfate (SO₄²⁻).
Major Products Formed
Oxidation: Nitrogen gas (N₂) and bromine gas (Br₂).
Reduction: Ammonia (NH₃) and hydrogen bromide (HBr).
Substitution: Ammonium chloride (NH₄Cl) or ammonium sulfate ((NH₄)₂SO₄).
Scientific Research Applications
Ammonium-15N bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and as a buffer in biochemical experiments.
Medicine: Investigated for its potential therapeutic effects and used in the formulation of certain medications.
Industry: Utilized in the production of flame retardants, fertilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of azane;hydrobromide involves its dissociation into ammonia and hydrobromic acid in aqueous solutions. Ammonia acts as a weak base, while hydrobromic acid is a strong acid. The compound can interact with various molecular targets and pathways, including:
Enzyme Inhibition: Ammonia can inhibit certain enzymes by altering the pH of the environment.
Ion Exchange: The bromide ion can participate in ion exchange processes, affecting cellular functions.
Comparison with Similar Compounds
Ammonium-15N bromide can be compared with other similar compounds such as:
Ammonium chloride (NH₄Cl): Similar in structure but contains chloride instead of bromide.
Ammonium sulfate ((NH₄)₂SO₄): Contains sulfate ions and is commonly used as a fertilizer.
Ammonium nitrate (NH₄NO₃): Contains nitrate ions and is used in explosives and fertilizers.
Uniqueness
This compound is unique due to its specific combination of ammonia and hydrobromic acid, which imparts distinct chemical properties and reactivity compared to other ammonium salts.
Properties
IUPAC Name |
azane;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.H3N/h1H;1H3/i;1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLVFNYSXGMGBS-IEOVAKBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH3].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746089 | |
Record name | azane;hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39466-31-4 | |
Record name | azane;hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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